molecular formula C5H4BrF2N3 B14052831 5-Bromo-4-(difluoromethyl)pyrimidin-2-amine

5-Bromo-4-(difluoromethyl)pyrimidin-2-amine

Cat. No.: B14052831
M. Wt: 224.01 g/mol
InChI Key: DHNXBUUDVODKAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(difluoromethyl)pyrimidin-2-amine typically involves the bromination of a pyrimidine precursor followed by the introduction of the difluoromethyl group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(difluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-4-(difluoromethyl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for fungicides and herbicides .

Mechanism of Action

The mechanism of action of 5-Bromo-4-(difluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in target organisms. This mode of action is different from other commercial fungicides, making it effective against resistant strains .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
  • 5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine
  • 4-(Difluoromethyl)pyrimidin-2-amine

Uniqueness

5-Bromo-4-(difluoromethyl)pyrimidin-2-amine is unique due to the presence of both bromine and difluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not observed in similar compounds. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H4BrF2N3

Molecular Weight

224.01 g/mol

IUPAC Name

5-bromo-4-(difluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C5H4BrF2N3/c6-2-1-10-5(9)11-3(2)4(7)8/h1,4H,(H2,9,10,11)

InChI Key

DHNXBUUDVODKAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)C(F)F)Br

Origin of Product

United States

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